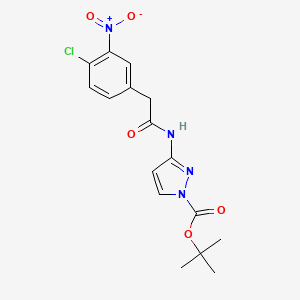
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide
描述
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide (CAS: 1809031-00-2) is a synthetic organic compound featuring a phenylacetamide core modified with a 4-chloro-3-nitrophenyl group and a 1-Boc-protected pyrazolyl moiety. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor or protease-targeted drug development, given the prevalence of pyrazole and nitroaryl motifs in such contexts .
属性
分子式 |
C16H17ClN4O5 |
|---|---|
分子量 |
380.78 g/mol |
IUPAC 名称 |
tert-butyl 3-[[2-(4-chloro-3-nitrophenyl)acetyl]amino]pyrazole-1-carboxylate |
InChI |
InChI=1S/C16H17ClN4O5/c1-16(2,3)26-15(23)20-7-6-13(19-20)18-14(22)9-10-4-5-11(17)12(8-10)21(24)25/h4-8H,9H2,1-3H3,(H,18,19,22) |
InChI 键 |
CXLCGIHVFADFKP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the Boc Protecting Group: The pyrazole ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Acetamide Formation: The protected pyrazole is then reacted with 4-chloro-3-nitrobenzoyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes also consider cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of the corresponding amine.
Deprotection: Formation of the free amine derivative.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: Exploration as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials or agrochemicals.
作用机制
The mechanism of action of N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole ring and nitrophenyl group can influence its binding affinity and specificity.
相似化合物的比较
N-(1-Boc-3-pyrazolyl)-2-(3-amino-4-chlorophenyl)acetamide
- Structural Differences: The 3-nitro group in the target compound is replaced with a 3-amino group.
- Implications: Electronic Effects: The amino group (–NH₂) is electron-donating, increasing electron density on the phenyl ring, whereas the nitro group (–NO₂) is strongly electron-withdrawing. This alters binding affinity in receptor-ligand interactions . Stability: The nitro group may confer greater oxidative stability compared to the amino group, which is prone to oxidation or acetylation . Molecular Weight: The amino analog has a molecular weight of 350.8 g/mol (C₁₆H₁₉ClN₄O₃), while the nitro variant is estimated at ~378.5 g/mol (C₁₆H₁₇ClN₅O₄) due to the nitro group’s added mass .
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide (SY263058)
- Structural Differences : Lacks the Boc protecting group on the pyrazole ring.
- Implications :
- Solubility : The Boc group increases lipophilicity, reducing aqueous solubility but improving membrane permeability in drug candidates.
- Synthetic Utility : The unprotected pyrazole in SY263058 allows direct functionalization, whereas the Boc group in the target compound requires deprotection for further reactions .
2-Chloro-N-(2-(4-chloro-3-nitrophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Structural Differences: Incorporates a quinazolinone core instead of a pyrazole-acetamide.
- Implications: Bioactivity: Quinazolinones are associated with kinase inhibition (e.g., EGFR), suggesting divergent biological targets compared to pyrazole-acetamides. Substituent Role: The shared 4-chloro-3-nitrophenyl group may indicate similar electronic profiles, but the core structure dictates conformational flexibility and binding modes .
Auxin Agonists (e.g., WH7, Compound 602)
- Structural Differences: Phenoxy-acetamide derivatives with chloro and methyl substituents.
- Implications: Biological Targets: These compounds mimic auxin hormones, targeting plant growth receptors. The target compound’s phenylacetamide-pyrazole structure suggests non-auxin applications, such as mammalian enzyme inhibition. Substituent Patterns: Both classes utilize chloro and nitro/methyl groups for electronic modulation, though scaffold differences limit direct functional comparisons .
Data Table: Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


